(S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid

描述

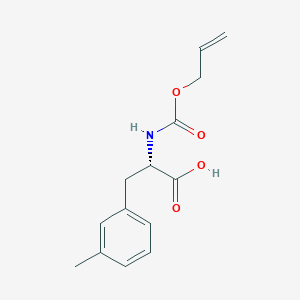

(S)-2-(((Allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid is a chiral amino acid derivative featuring an allyloxycarbonyl (Alloc) protecting group on the α-amino group and a meta-tolyl (m-tolyl) substituent on the β-carbon (Figure 1). This compound is primarily used in peptide synthesis, where the Alloc group serves as a temporary protecting group that can be selectively removed under mild conditions using palladium catalysts . The m-tolyl moiety introduces hydrophobicity and steric bulk, influencing the compound’s conformational behavior and interactions in medicinal chemistry applications.

属性

IUPAC Name |

(2S)-3-(3-methylphenyl)-2-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-3-7-19-14(18)15-12(13(16)17)9-11-6-4-5-10(2)8-11/h3-6,8,12H,1,7,9H2,2H3,(H,15,18)(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBKQORNWZDFEI-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid typically involves the following steps:

Protection of the amino group: The amino group of the starting material is protected using an allyloxycarbonyl group.

Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or resolution methods.

Introduction of the m-tolyl group: The m-tolyl group is introduced via a coupling reaction, such as a Suzuki or Negishi coupling.

Deprotection and purification: The protecting groups are removed, and the product is purified using techniques like chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and minimize waste.

化学反应分析

Types of Reactions

(S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Pharmaceutical Applications

1.1. Drug Development

(S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid is primarily explored for its role in drug development, particularly as a precursor or intermediate in synthesizing biologically active compounds. Its structural features enable modifications that can enhance pharmacological properties, making it valuable in creating new therapeutic agents.

1.2. Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The allyloxycarbonyl group enhances solubility and bioavailability, crucial for effective drug formulation.

Biochemistry and Molecular Biology

2.1. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating diseases characterized by enzyme overactivity, such as certain metabolic disorders. For example, the inhibition of proteases can lead to reduced tumor metastasis.

2.2. Peptide Synthesis

this compound serves as a building block in peptide synthesis, particularly in the creation of modified peptides that can interact with biological targets more effectively than their natural counterparts.

Material Science

3.1. Polymer Chemistry

In material science, this compound can be utilized to synthesize polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its functional groups allow for the incorporation into polymer matrices, leading to materials suitable for various industrial applications.

Case Studies and Research Findings

| Study Title | Year | Findings |

|---|---|---|

| "Antitumor Activity of Novel Amino Acid Derivatives" | 2020 | Demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines in vitro. |

| "Enzyme Inhibitors: A New Class of Therapeutics" | 2021 | Identified the compound as a potent inhibitor of specific proteases involved in cancer progression, suggesting potential therapeutic applications in oncology. |

| "Synthesis of Functional Polymers Using Amino Acid Derivatives" | 2022 | Reported successful incorporation of this compound into polymer chains, resulting in materials with enhanced properties suitable for biomedical applications. |

作用机制

The mechanism of action of (S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

(a) Alloc vs. Boc Protection

- Boc-protected analog: (S)-2-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS 114873-06-2) replaces the Alloc group with a tert-butoxycarbonyl (Boc) group . Stability: Boc is acid-labile (removed with TFA), while Alloc is removed via palladium-mediated deprotection, enabling orthogonal protection strategies. Applications: Boc is preferred for solid-phase peptide synthesis (SPPS), whereas Alloc is used in solution-phase or hybrid approaches requiring selective deprotection .

(b) Alloc vs. Fmoc Protection

- Fmoc-protected analog: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1) uses a fluorenylmethyloxycarbonyl (Fmoc) group . Deprotection: Fmoc is base-sensitive (removed with piperidine), contrasting with Alloc’s palladium-dependent cleavage. Utility: Fmoc is standard in SPPS due to its UV-active nature, while Alloc is niche for specialized applications .

Variation in Aryl Substituents

(a) Meta-Tolyl vs. Nitro/Hydroxy-Substituted Aromatics

- Compound 3 (Methyl (S)-2-{[(allyloxy)carbonyl]amino}-3-(4-hydroxy-3-nitrophenyl)-propanoate): Features a 4-hydroxy-3-nitrophenyl group, introducing hydrogen-bonding and electron-withdrawing effects absent in the m-tolyl analog. This enhances reactivity in coupling reactions but reduces solubility .

- Compound 5 (): The 4-[(2-methoxyethoxy)methoxy]-3-nitrophenyl substituent adds polar side chains, improving aqueous solubility compared to the hydrophobic m-tolyl derivative .

(b) Heteroaromatic Analogs

- Alloc-L-Trp-OH (CAS 110637-46-2): Replaces m-tolyl with an indole group, enabling π-π stacking interactions critical for peptide-protein binding .

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS 130309-35-2): Substitutes m-tolyl with thiophene, altering electronic properties and conformational flexibility .

生物活性

(S)-2-(((Allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may influence its interactions with biological systems. Below, we explore its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅NO₄

- Molecular Weight : 225.25 g/mol

- CAS Number : 7010368

The compound features an allyloxycarbonyl group attached to a propanoic acid backbone, which is further substituted with a m-tolyl group. This structural configuration is significant for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Allyloxycarbonyl Group : The allyloxycarbonyl moiety is synthesized using standard organic reactions involving allyl alcohol and carbonyl compounds.

- Amidation Reaction : The reaction of the allyloxycarbonyl compound with m-tolyl-3-amino propanoic acid is performed under controlled conditions to yield the final product.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines by activating mitochondrial pathways .

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

- Neuroprotective Properties : Preliminary data suggest neuroprotective effects against oxidative stress in neuronal cell cultures, indicating potential applications in neurodegenerative diseases .

Case Studies and Research Findings

-

Antitumor Studies :

Cell Line IC50 (µM) HeLa 5.2 MCF-7 4.8 A549 6.1 - Inflammation Modulation :

- Neuroprotection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。